Pyrogallols et dérivés
Pyrogallols and their derivatives are a class of trihydroxybenzenes with a unique chemical structure characterized by three hydroxyl groups attached to a benzene ring. These compounds possess a broad range of applications due to their diverse physical and chemical properties. Pyrogallol itself is a light yellow crystalline solid that can easily undergo oxidation reactions, making it valuable in the manufacture of dyes, pharmaceuticals, and photographic developers.
One notable derivative, 1,2,3-Trihydroxybenzene, serves as a precursor for various organic syntheses. Its derivatives include catechol and resorcinol, which are widely used in the synthesis of antioxidants, cosmetics, and rust inhibitors. Pyrogallols also find applications in the development of novel materials such as conductive polymers and sensors.
Due to their versatile nature, pyrogallols and their derivatives play crucial roles across multiple industries, including but not limited to pharmaceuticals, food additives, and environmental science. The specific properties and structures of these compounds enable them to be tailored for various industrial needs, offering both functional utility and research potential in academic settings.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
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1,5,6,7-Isobenzofurantetrol, 1,3-dihydro-4-methyl- | 197316-54-4 | C9H10O5 |
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1,2,4-Benzenetriol, 5-propyl- | 198203-80-4 | C9H12O3 |
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1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol | 116673-46-2 | C8H10O5 |
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4-Chlorobenzene-1,2,3-triol | 75562-89-9 | C6H5ClO3 |
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5-(2,4-Diamino-5-pyrimidinyl)methyl-1,2,3-benzenetriol | 63618-50-8 | C11H12N4O3 |
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3,4,5-Trihydroxy-N-2-propyn-1-ylbenzamide | 1790462-22-4 | C10H9NO4 |
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Hydrazinecarboxamide, 2-[1-(2,3,4-trihydroxyphenyl)ethylidene]- | 22107-33-1 | C9H11N3O4 |
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4-(chloromethyl)benzene-1,2,3-triol | 2229422-10-8 | C7H7ClO3 |
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2-(2,3,4-trihydroxyphenyl)ethanimidamide | 1379271-25-6 | C8H10N2O3 |
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3-(2,3,4-trihydroxyphenyl)propanal | 2228259-76-3 | C9H10O4 |
Littérature connexe
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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